molecular formula C7H12O B14334107 Hepta-4,6-dien-2-ol CAS No. 104372-16-9

Hepta-4,6-dien-2-ol

Cat. No.: B14334107
CAS No.: 104372-16-9
M. Wt: 112.17 g/mol
InChI Key: LIVXGUWPALMDDP-UHFFFAOYSA-N
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Description

Hepta-4,6-dien-2-ol is an organic compound with the molecular formula C7H12O It is a type of alcohol characterized by the presence of two conjugated double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Hepta-4,6-dien-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by hydrolysis . This method typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Hepta-4,6-dien-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.

Major Products:

    Oxidation: Hepta-4,6-dien-2-one.

    Reduction: Heptane-2-ol.

    Substitution: Hepta-4,6-dien-2-chloride or Hepta-4,6-dien-2-bromide.

Scientific Research Applications

Hepta-4,6-dien-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hepta-4,6-dien-2-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, altering their function. The compound’s double bonds and hydroxyl group allow it to participate in various biochemical pathways, potentially leading to antimicrobial effects by disrupting microbial cell walls .

Comparison with Similar Compounds

Properties

IUPAC Name

hepta-4,6-dien-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3-5,7-8H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVXGUWPALMDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90708568
Record name Hepta-4,6-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104372-16-9
Record name Hepta-4,6-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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